3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
BenchChem offers high-quality 3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N9O3/c1-35-19-5-4-17(14-20(19)36-2)23(34)25-8-9-33-22-18(15-30-33)21(28-16-29-22)31-10-12-32(13-11-31)24-26-6-3-7-27-24/h3-7,14-16H,8-13H2,1-2H3,(H,25,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPONURIOMERFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=NC=CC=N5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1.
Mode of Action
The presence of the pyrimidin-2-yl and piperazin-1-yl groups in the compound suggests potential interactions with nucleic acids and proteins.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interactions with multiple targets. For instance, inhibition of phosphodiesterase type 5 could affect cyclic guanosine monophosphate (cGMP) levels, influencing vasodilation and other cellular processes. .
Pharmacokinetics
The compound’s degree of lipophilicity, which is often indicative of its ability to diffuse into cells, suggests that it may have good bioavailability.
Result of Action
Similar compounds have been found to exhibit substantial antiviral activity, suggesting potential therapeutic applications.
Activité Biologique
The compound 3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic molecule with potential therapeutic applications, particularly in oncology. This article examines its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C24H27N9O3
- Molecular Weight : 489.54 g/mol
- IUPAC Name : 3,4-dimethoxy-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Structural Features
The compound features several notable structural elements:
- A pyrimidine ring , which is known for its role in nucleic acid structure and function.
- A piperazine ring , which often contributes to the binding affinity of drugs to biological targets.
- A pyrazolo[3,4-d]pyrimidine moiety , recognized for its significance in developing kinase inhibitors.
The biological activity of the compound is primarily attributed to its interaction with various protein kinases. It has been shown to inhibit several key kinases involved in cancer progression:
| Kinase Target | Role in Cancer |
|---|---|
| FGFR1 - FGFR4 | Involved in cell proliferation and survival |
| KDR | Vascular endothelial growth factor receptor |
| HER1 - HER2 | Epidermal growth factor receptor pathways |
| Bcr-Abl | Associated with chronic myeloid leukemia |
| Tie2 | Angiogenesis |
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that derivatives with pyrazolo[3,4-d]pyrimidine structures can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells .
- The most promising derivatives showed low IC50 values (indicating high potency), such as 0.016 µM against wild-type EGFR .
Pharmacokinetics and Bioavailability
The compound's lipophilicity suggests favorable pharmacokinetic properties, potentially leading to good bioavailability. Its ability to diffuse across cellular membranes enhances its therapeutic efficacy .
Synthesis and Testing
A study synthesized various pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. These derivatives were evaluated for their biological activities:
- Compounds were assessed for anti-proliferative effects against cancer cell lines.
- Flow cytometric analyses indicated that certain derivatives could induce apoptosis and arrest the cell cycle at specific phases .
Comparative Analysis of Similar Compounds
A comparative analysis of related compounds reveals a trend in increasing potency with structural modifications:
| Compound | IC50 (µM) | Target Kinase |
|---|---|---|
| Compound A | 8.21 | EGFR WT |
| Compound B | 19.56 | EGFR T790M |
| Target Compound | 0.016 | Wild-type EGFR |
These findings suggest that structural optimization can lead to enhanced inhibitory effects on cancer-related kinases.
Q & A
Q. What are the key synthetic strategies for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclization of precursors such as aminopyrazoles and carbonyl-containing intermediates under acidic or basic conditions. For example, cyclization using trifluoroacetic acid (TFA) or potassium tert-butoxide in anhydrous solvents (e.g., dimethylformamide) is common . Critical steps include:
- Precursor preparation : Substituted aminopyrazoles and ketones/aldehydes.
- Cyclization optimization : Temperature (80–120°C), solvent choice (DMF, ethanol), and catalyst (triethylamine or TFA) significantly influence yield .
- Functionalization : Post-cyclization modifications (e.g., piperazine substitution) require coupling agents like EDCI/HOBt .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard analytical methods include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and piperazine linkage .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC-PDA : Purity assessment (≥95%) using C18 columns with acetonitrile/water gradients .
- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. What solvents and reaction conditions are optimal for introducing the 3,4-dimethoxybenzamide moiety?
The benzamide group is typically introduced via coupling reactions:
- Activated intermediates : Use 3,4-dimethoxybenzoyl chloride with pyrazolo[3,4-d]pyrimidine-ethylamine in dry dichloromethane .
- Catalysts : Triethylamine (2–3 eq) to neutralize HCl byproducts.
- Temperature : 0–25°C to minimize side reactions (e.g., hydrolysis) .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., kinase inhibition vs. cytotoxicity) be resolved?
Contradictions may arise from assay conditions or off-target effects. A systematic approach includes:
- Dose-response profiling : Test across concentrations (nM–µM) to identify IC trends .
- Selectivity screens : Use kinase panels (e.g., Eurofins KinaseProfiler) to confirm target specificity.
- Cellular validation : Compare cytotoxicity (MTT assay) with target inhibition (Western blot for phosphorylated kinases) .
- Structural analogs : Modify the pyrimidine or piperazine group to isolate structure-activity relationships (SAR) .
Q. What strategies mitigate low yields during piperazine substitution on the pyrazolo[3,4-d]pyrimidine scaffold?
Low yields often stem from steric hindrance or poor nucleophilicity. Solutions:
- Pre-activation : Use Mitsunobu conditions (DIAD, PPh) for SN2 reactions .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs reflux) .
- Solvent optimization : Polar aprotic solvents (DMSO) enhance nucleophilic displacement .
Q. How can computational methods guide SAR studies for this compound?
- Molecular docking : Predict binding poses with kinases (e.g., CDK2, Aurora A) using AutoDock Vina .
- QSAR modeling : Corrogate substituent electronegativity (e.g., methoxy groups) with bioactivity .
- MD simulations : Assess piperazine flexibility and solvent accessibility over 100-ns trajectories .
Q. What are the challenges in scaling up synthesis from mg to gram scale?
- Intermediate stability : Pyrazolo[3,4-d]pyrimidines may degrade under prolonged heating; optimize stepwise purification .
- Catalyst removal : Use ion-exchange resins for piperazine byproduct removal .
- Yield reproducibility : Control moisture (anhydrous NaSO) and oxygen (N atmosphere) in coupling steps .
Q. How can researchers validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target kinases .
- Fluorescent probes : Synthesize BODIPY-labeled analogs for confocal imaging .
- CRISPR knockouts : Compare activity in wild-type vs. kinase-deficient cell lines .
Data Contradiction Analysis
Q. Why do similar analogs show divergent solubility profiles despite identical core structures?
Variations in substituent polarity (e.g., methoxy vs. ethoxy groups) and crystallinity (amorphous vs. crystalline forms) impact solubility. Mitigation strategies:
- Salt formation : Use HCl or sodium salts for ionizable amines .
- Co-solvent systems : DMSO/PEG-400 enhances aqueous solubility for in vivo studies .
Q. How to address discrepancies in enzyme inhibition data across laboratories?
- Standardize protocols : Adopt uniform ATP concentrations (e.g., 10 µM) and buffer pH (7.4) .
- Control for enzyme lot variability : Use commercial kinases from a single vendor (e.g., SignalChem) .
Methodological Recommendations
- Synthetic protocols : Prioritize anhydrous conditions for amide coupling .
- Analytical rigor : Validate purity with orthogonal methods (HPLC + NMR) .
- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) .
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